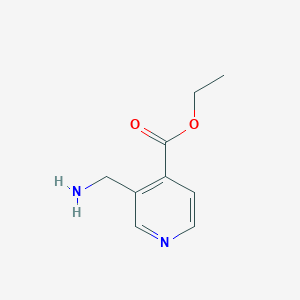
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide is an organic compound with the molecular formula C26H36N2O3 It is known for its unique structure, which includes a nitrophenyl group attached to a long-chain polyunsaturated fatty acid amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with 4-nitroaniline. The process can be summarized as follows:
Arachidonic Acid Activation: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 4-nitroaniline under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted nitrophenyl groups.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving fatty acid amides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH).
Pathways: It may modulate signaling pathways related to inflammation and pain, potentially through the inhibition of FAAH and subsequent increase in endogenous fatty acid amides.
Vergleich Mit ähnlichen Verbindungen
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-aminophenyl)icosa-5,8,11,14-tetraenamide: Contains an amino group instead of a nitro group.
N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide: Features a hydroxy group in place of the nitro group.
Uniqueness: The presence of the nitrophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
119520-58-0 |
|---|---|
Molekularformel |
C26H36N2O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29) |
InChI-Schlüssel |
PBMVYDNBOIVHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


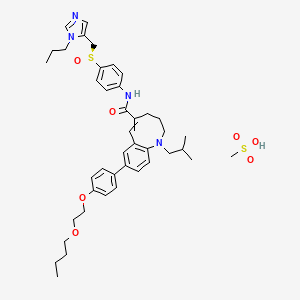
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
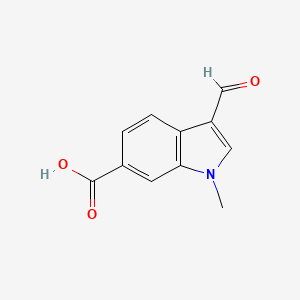
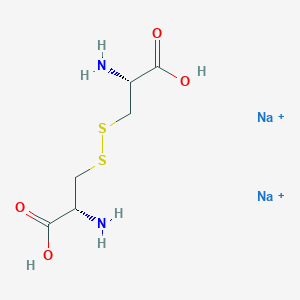
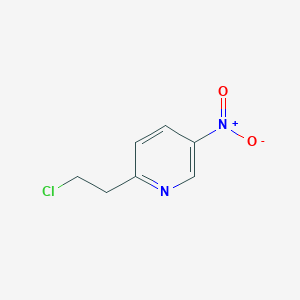
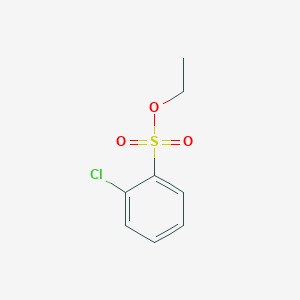
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)


